6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22(2)18-8-9-19(21-20-18)24-14-12-23(13-15-24)11-10-16-4-6-17(25-3)7-5-16/h4-9H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYLZBNPFNNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors. For instance, aripiprazole, a compound with a similar piperazine structure, forms a bond between the tertiary amine of the piperazine and the Asp116 residue.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which suggests that this compound might also interact with the monoamine oxidase pathway.
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm. The absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds.
Biological Activity
The compound 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.5 g/mol. The structure features a pyridazinamine core substituted with a piperazine ring and a methoxyphenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FCZBRQKTPVOVQR-UHFFFAOYSA-N |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in signaling pathways related to inflammation and neurodegeneration. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a critical role in numerous inflammatory diseases and conditions.
Antidepressant Effects
A study exploring the antidepressant-like effects of similar compounds indicated that modifications in the piperazine ring could enhance serotonin receptor affinity, suggesting potential applications in treating depression .
Antitumor Activity
Research has demonstrated that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance the lipophilicity and cell membrane permeability, facilitating greater intracellular uptake and efficacy against tumors .
Case Studies
- Antidepressant Activity :
- Anticancer Properties :
Comparison with Similar Compounds
Table 1: Key Structural Features and Comparative Analysis
Key Observations
Piperazine Modifications
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with the sulfonyl group in ’s analogue.
- Aromatic vs. Aliphatic Substituents : Benzyl () and trifluoromethylphenyl () substituents on piperazine introduce steric bulk and lipophilicity, which may enhance target binding but reduce aqueous solubility.
Amine Group Variations
- N,N-Dimethyl vs. N,N-Diethyl : The target compound’s dimethylamine group offers moderate lipophilicity compared to the diethyl variant in , which may alter pharmacokinetics (e.g., half-life) .
- Aryl Amines : Compounds like ’s pyrazolopyrimidine derivative feature bulky aryl amines (3-chloro-4-methoxyphenyl), which could improve selectivity for hydrophobic binding pockets in enzymes .
Core Heterocycle Differences
- Pyridazine vs.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP, favoring CNS penetration, whereas the target compound’s methoxy group balances hydrophilicity .
- Metabolic Stability : Piperazine-containing compounds (e.g., target compound, ) are prone to N-dealkylation, but bulky substituents (e.g., benzyl in ) may slow oxidative metabolism .
Preparation Methods
Direct Dimethylation of 3-Aminopyridazine
Reaction conditions :
-
Substrate : 3-Aminopyridazine (1.0 equiv).
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Methylating agent : Dimethyl sulfate (2.2 equiv).
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Base : Sodium hydroxide (2.5 equiv).
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Solvent : Water/ethanol (1:1 v/v).
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Temperature : 60°C, 6 hours.
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Yield : 78%.
Mechanistic insight : The reaction proceeds via nucleophilic attack of the amine on dimethyl sulfate, followed by deprotonation to form the N,N-dimethyl derivative. Excess methylating agent ensures complete dimethylation.
Alternative Route: Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling can be employed:
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : Xantphos (10 mol%).
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Substrate : 3-Bromopyridazine (1.0 equiv).
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Amine source : Dimethylamine hydrochloride (1.5 equiv).
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Base : Cs₂CO₃ (2.0 equiv).
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Solvent : 1,4-Dioxane, 100°C, 12 hours.
Advantages : This method avoids over-alkylation and improves scalability compared to traditional alkylation.
Synthesis of the Piperazine Fragment: 1-[2-(4-Methoxyphenyl)ethyl]piperazine
The piperazine moiety is synthesized through alkylation or reductive amination strategies.
Alkylation of Piperazine with 2-(4-Methoxyphenyl)ethyl Bromide
Procedure :
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Substrate : Piperazine (1.0 equiv).
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Alkylating agent : 2-(4-Methoxyphenyl)ethyl bromide (1.1 equiv).
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Base : K₂CO₃ (2.0 equiv).
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Solvent : DMF, 80°C, 8 hours.
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Workup : Aqueous extraction, column chromatography.
Challenges : Competitive dialkylation is mitigated by using a slight excess of piperazine.
Reductive Amination Approach
For improved selectivity:
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Amine : Piperazine (1.0 equiv).
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Carbonyl precursor : 4-Methoxyphenylacetaldehyde (1.05 equiv).
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Reducing agent : NaBH₃CN (1.2 equiv).
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Solvent : MeOH, room temperature, 4 hours.
Advantages : Avoids harsh alkylation conditions, enhancing functional group compatibility.
Coupling of Pyridazine and Piperazine Fragments
The final step involves linking the N,N-dimethylpyridazin-3-amine core with the functionalized piperazine.
Nucleophilic Aromatic Substitution (SₙAr)
Conditions :
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Electrophilic center : 6-Chloro-N,N-dimethylpyridazin-3-amine (1.0 equiv).
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Nucleophile : 1-[2-(4-Methoxyphenyl)ethyl]piperazine (1.1 equiv).
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Base : DIPEA (2.5 equiv).
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Solvent : NMP, 120°C, 24 hours.
Limitations : Prolonged heating may degrade sensitive substituents.
Buchwald-Hartwig Coupling for Enhanced Efficiency
Optimized protocol :
-
Catalyst : Pd₂(dba)₃ (3 mol%).
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Ligand : BrettPhos (6 mol%).
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Substrate : 6-Bromo-N,N-dimethylpyridazin-3-amine (1.0 equiv).
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Amine : 1-[2-(4-Methoxyphenyl)ethyl]piperazine (1.05 equiv).
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Base : NaOtBu (2.0 equiv).
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Solvent : Toluene, 100°C, 12 hours.
Advantages : Higher yields and shorter reaction times due to improved catalytic system.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| SₙAr | Chloride displacement | 58% | 90% | Moderate |
| Buchwald-Hartwig | Pd-catalyzed coupling | 82% | 95% | High |
| Reductive amination | Piperazine alkylation | 72% | 88% | High |
Critical observations :
-
Palladium-catalyzed couplings outperform classical SₙAr in yield and efficiency.
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Reductive amination offers safer alternatives to alkylation but requires aldehyde precursors.
Troubleshooting and Optimization Strategies
Mitigating Dialkylation in Piperazine Synthesis
Q & A
Q. What are the established synthetic routes for 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine, and how can structural confirmation be achieved post-synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperazine Ring Formation : A Mannich reaction condenses formaldehyde, secondary amines, and ketones to form the piperazine moiety .
Pyridazine Core Functionalization : Coupling reactions (e.g., nucleophilic substitution) introduce the pyridazin-3-amine group .
Final Modification : Alkylation or sulfonylation adds the 4-methoxyphenylethyl substituent .
Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridazine protons ).
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., m/z 452 [M+H]+ ).
- X-ray Crystallography : Resolves absolute configuration (e.g., crystallographic data in ) .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or TLC assesses purity (>95% recommended) .
- Elemental Analysis : Validates C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% in analogous compounds ).
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., amine stretches at ~3298 cm⁻¹ ).
- UV-Vis : Monitors electronic transitions in biological assays .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC50 values against targets like protein kinases (e.g., 50% inhibition at 1 µM in ) .
- Receptor Binding Studies : Radioligand displacement assays quantify affinity for serotonin or dopamine receptors .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., IC50 < 10 µM in leukemia models ).
Advanced Research Questions
Q. How can regioselectivity challenges in the pyridazine functionalization step be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to guide substitution .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Computational Modeling : DFT calculations predict reactive sites (e.g., charge distribution on pyridazine ).
Q. What strategies optimize low yields in the final coupling step?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours ).
- Coupling Agents : EDCI or HOBt improve amide bond formation efficiency .
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations) .
- Dose-Response Curves : Establish EC50/IC50 consistency across replicates .
- Purity Verification : Re-test compounds with HPLC-MS to exclude batch variability .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins .
- CRISPR-Cas9 Screening : Identifies genetic dependencies in responsive cell lines .
- Molecular Dynamics Simulations : Predicts ligand-receptor interactions (e.g., piperazine moiety in kinase pockets ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
